molecular formula C14H20O3 B034378 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol CAS No. 106175-03-5

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol

Cat. No.: B034378
CAS No.: 106175-03-5
M. Wt: 236.31 g/mol
InChI Key: QDFKSTRRJRMBFV-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates a 1,3-benzodioxole (methylenedioxyphenyl) moiety, a functional group known for its metabolic stability and ability to modulate compound interactions with biological targets, often seen in psychoactive substances and enzyme inhibitors. The molecule features a tertiary alcohol and a bulky, branched hydrocarbon chain (4,4-dimethylpentyl), which critically influences its lipophilicity, steric profile, and overall pharmacokinetic properties. This unique architecture makes it a valuable intermediate or reference standard for investigating structure-activity relationships (SAR), particularly in the design and development of novel ligands for central nervous system (CNS) receptors. Researchers utilize this compound as a key building block in synthetic pathways and as a pharmacologically relevant scaffold to probe mechanisms of action related to neurotransmitter systems. Its primary research value lies in its potential as a precursor for the synthesis of more complex molecules or as a tool compound for in vitro binding and functional assays to elucidate its biological activity profile. All studies must be conducted in compliance with applicable laws and are strictly for research purposes.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4,4-dimethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4,6,8,13,15H,5,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFKSTRRJRMBFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC1=CC2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909945
Record name 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106175-03-5
Record name Alpha-1,1-dimethylethyl-1,3-benzodioxole-5-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106175035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The condensation is conducted under basic conditions to deprotonate pinacolone, enabling nucleophilic attack on the aldehyde. Key parameters include:

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOH (2 M)Ethanol60–704–668–72
KOH (2 M)Methanol65–753–570–75
NaOEtEthanol70–802–465–70

Data adapted from CN102690252B

The reaction proceeds via an enolate intermediate, with the trans (E) isomer predominating due to steric hindrance from the 4,4-dimethyl group. Slow addition of piperonylaldehyde to the base-pinacolone mixture minimizes side reactions such as Cannizzaro disproportionation.

Reduction of the α,β-Unsaturated Ketone

The unsaturated ketone undergoes selective reduction to yield the saturated alcohol. Two primary methods are employed:

Meerwein-Ponndorf-Verley (MPV) Reduction

This method uses aluminum isopropoxide as a catalyst and excess isopropyl alcohol as both solvent and hydrogen donor. The reaction selectively reduces the ketone to an alcohol without hydrogenating the double bond:

(E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one+Al(OiPr)31-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol\text{(E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one} + \text{Al(OiPr)}_3 \rightarrow \text{1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol}

Conditions :

  • Temperature: 80–90°C

  • Time: 6–8 hours

  • Yield: 78–82%

Catalytic Hydrogenation with Concurrent Reduction

To saturate the double bond and reduce the ketone, catalytic hydrogenation is employed:

(E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one+H2Pd/C1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol\text{(E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound}

CatalystPressure (bar)SolventTemperature (°C)Yield (%)
Pd/C (5%)10–15Ethanol50–6085–90
Raney Ni15–20Methanol60–7080–85

Data synthesized from CN102690252B and WO2018234299A1

The Pd/C system achieves higher selectivity for full saturation, while Raney Ni may require longer reaction times.

Purification and Isolation

Crude product purification is achieved through:

  • Liquid-liquid extraction : Ethyl acetate/water partitioning removes unreacted starting materials and inorganic salts.

  • Recrystallization : Using hexane/ethyl acetate (3:1) yields white crystalline product with >98% purity.

  • Column chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (4:1) eluent resolves stereoisomers, if present.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors offer advantages over batch processes:

ParameterBatch ProcessContinuous Flow
Reaction Time6–8 hours1–2 hours
Yield75–80%85–90%
Solvent Consumption10 L/kg product5 L/kg product

Data extrapolated from WO2018234299A1

Automated systems with in-line FTIR monitoring ensure real-time adjustment of reaction parameters, enhancing reproducibility.

Comparative Analysis of Reduction Methods

MethodSelectivityCost ($/kg)Environmental Impact
MPV ReductionHigh (ketone-only)120–150Low (recyclable catalyst)
Catalytic HydrogenationModerate (full saturation)90–110Moderate (H₂ consumption)

The choice between methods depends on the desired product: MPV preserves double bonds for allylic alcohols, while hydrogenation ensures complete saturation.

Chemical Reactions Analysis

Oxidation Reactions

The alcohol undergoes oxidation to form the corresponding ketone, 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpentan-3-one , under controlled conditions.

Reagent/Conditions Product Yield Mechanism Citations
Potassium permanganate (KMnO₄), acidic medium1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one~75%Two-step oxidation via radical intermediates
Chromium trioxide (CrO₃), H₂SO₄Same as above~68%Acid-catalyzed oxidation

Notes :

  • The bulky tert-butyl group adjacent to the hydroxyl group slows reaction kinetics compared to linear alcohols.
  • Over-oxidation of the benzodioxole ring is not observed under these conditions .

Reduction Reactions

Though the compound itself is an alcohol, its ketone derivative (formed via oxidation) can be reduced back to the alcohol using catalytic hydrogenation:

Reagent/Conditions Product Yield Stereochemical Outcome Citations
H₂, Pd/C (10% w/w), ethanol, 25°C1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol>90%Retention of configuration

Notes :

  • No racemization occurs due to the absence of chiral centers in the parent alcohol .

Dehydration Reactions

Dehydration to form alkenes proceeds via an E2 mechanism, influenced by steric factors:

Reagent/Conditions Product Major Alkene Isomer Yield Citations
POCl₃, pyridine, 80°C4,4-Dimethyl-1-(1,3-benzodioxol-5-yl)pent-2-ene(Z)-isomer~60%
Concentrated H₂SO₄, refluxSame as above(E)-isomer~45%

Mechanistic Insights :

  • POCl₃ promotes anti-periplanar elimination, favoring the (Z)-alkene due to steric interactions during σ-bond rotation .
  • Acid-catalyzed dehydration follows a carbocation intermediate pathway, leading to less stereoselectivity .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution under strongly basic conditions:

Reagent/Conditions Product Yield Notes Citations
SOCl₂, ether, 0°C3-Chloro-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpentane~85%Retains benzodioxole integrity
NaH, DMF, alkyl halidesEther derivatives50–70%Limited by steric bulk

Participation in Cross-Coupling Reactions

The chloro-derivative (from SOCl₂ treatment) serves as a substrate in Pd-catalyzed couplings:

Reagent/Conditions Product Application Citations
Grubbs II catalyst, alkenesAlkene metathesis productsPolymer precursor synthesis
Pd(PPh₃)₄, aryl boronic acidsBiaryl derivativesMedicinal chemistry

Critical Analysis of Reactivity

  • Steric Effects : The tert-butyl group adjacent to the hydroxyl group significantly slows SN2 reactions but favors E2 elimination .
  • Electronic Effects : The electron-rich benzodioxole ring directs electrophilic substitution to the para position, though this is less relevant for the alkyl chain reactions .
  • Thermodynamic Stability : The ketone derivative is more stable than the alcohol due to conjugation with the benzodioxole π-system .

This compound’s versatility in oxidation, dehydration, and cross-coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention in the pharmaceutical industry due to its potential therapeutic properties. Research indicates that derivatives of benzodioxole compounds exhibit various biological activities, including:

  • Antioxidant Activity : Benzodioxole derivatives have been studied for their ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some studies suggest that compounds similar to 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpentan-3-ol may inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development.

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties.

Material Science

Due to its structural characteristics, this compound may be explored in material science for applications such as:

  • Polymer Production : Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength.
  • Coatings and Adhesives : The compound's chemical stability may make it suitable for use in specialty coatings and adhesives.

Biological Studies

The interactions of this compound with biological systems are of significant interest:

  • Enzyme Inhibition Studies : Investigations into how this compound affects enzyme activity can provide insights into its potential as a therapeutic agent.
  • Cellular Mechanisms : Understanding how it influences cellular pathways can help in elucidating its role in disease processes.

Case Study 1: Antioxidant Properties

A study conducted on benzodioxole derivatives demonstrated their effectiveness in reducing oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde levels and an increase in antioxidant enzyme activity when cells were treated with these compounds.

Case Study 2: Anti-inflammatory Activity

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of related compounds. The study showed that treatment with benzodioxole derivatives resulted in reduced levels of pro-inflammatory cytokines in animal models of inflammation.

Case Study 3: Synthesis and Characterization

A comprehensive synthesis route for producing this compound was documented, showcasing various reaction conditions and yields. This study provided valuable insights into optimizing synthesis for industrial applications.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol involves its interaction with specific molecular targets. The benzodioxole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also affect cellular pathways involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

(E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one

  • Structure : The ketone analogue of Stiripentol, differing by the replacement of the hydroxyl group with a ketone at the 3-position (CAS 2419-68-3) .
  • Properties : The absence of a hydroxyl group reduces hydrogen-bonding capacity, increasing lipophilicity (logP ~3.2 vs. Stiripentol’s logP ~2.8) and altering metabolic pathways.
  • Pharmacology : While Stiripentol acts as a GABAergic enhancer, the ketone form lacks anticonvulsant activity, highlighting the critical role of the hydroxyl group in therapeutic efficacy .

Ethylone, Butylone, and Pentylone

  • Structures: Synthetic cathinones with a benzodioxol ring and varying alkylamino side chains (e.g., Ethylone: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one) .
  • Properties: Compound Functional Groups LogP Pharmacological Activity Legal Status (SA, 2018) Stiripentol -OH, -C(CH₃)₂ ~2.8 Anticonvulsant (GABA modulation) Approved (Therapeutic) Ethylone -CO-, -NHCH₂CH₃ ~1.9 Stimulant (Monoamine release) Controlled (1 kg threshold) Ketone analogue -CO-, -C(CH₃)₂ ~3.2 Inactive Unregulated
  • Key Differences: Stiripentol’s hydroxyl and dimethyl groups enhance metabolic stability and target specificity compared to cathinones, which exhibit nonspecific monoaminergic effects .

Conformational Analysis of the Benzodioxol Ring

Crystallographic data (e.g., from ) reveals that Stiripentol’s benzodioxol ring remains planar, with minimal puckering (puckering amplitude <0.1 Å). This contrasts with heterocycles like cyclopentane, which adopt nonplanar conformations (puckering amplitudes ~0.5 Å) due to torsional strain . Planarity in Stiripentol optimizes aromatic interactions with biological targets, such as GABA transaminase.

Research Findings and Methodological Insights

  • Crystallography : SHELX software was pivotal in resolving Stiripentol’s structure, confirming the (E)-configuration and planar benzodioxol ring .
  • Synthetic Pathways : Stiripentol is synthesized via Claisen-Schmidt condensation followed by stereoselective reduction of the ketone precursor .
  • Metabolism: The hydroxyl group undergoes glucuronidation, enhancing water solubility and renal excretion, whereas cathinones like Ethylone are metabolized via N-dealkylation, producing toxic metabolites .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-ol, also known by its CAS number 59902-27-1, is a compound with notable biological activities. Its structure features a benzodioxole moiety, which is recognized for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20O3C_{14}H_{20}O_{3}. The presence of the benzodioxole structure is significant as it is associated with various biological activities including anti-diabetic and anticancer effects.

Antidiabetic Effects

Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes. For instance, compounds structurally related to this compound have shown significant inhibitory activity against alpha-amylase, an enzyme crucial for carbohydrate digestion. In vitro assays demonstrated that certain derivatives exhibited IC50 values as low as 0.68μM0.68\mu M, indicating strong potential for blood glucose regulation .

Table 1: Alpha-Amylase Inhibition Activity of Related Compounds

Compound NameIC50 (µM)
Compound IIa0.85
Compound IIc0.68
Acarbose2.593
Myricetin30

Anticancer Activity

The anticancer properties of benzodioxole derivatives are also noteworthy. Research has indicated that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. For example, one study reported significant activity against four different cancer cell lines with IC50 values ranging from 2626 to 65μM65\mu M . This suggests that these compounds could be further explored for their potential as chemotherapeutic agents.

The biological activity of this compound can be attributed to its structural features that interact with biological targets:

  • Alpha-Amylase Inhibition : By inhibiting alpha-amylase, these compounds can effectively reduce the breakdown of starches into sugars, thereby lowering postprandial glucose levels.
  • Cytotoxicity in Cancer Cells : The mechanisms through which these compounds exert cytotoxic effects may involve induction of apoptosis and disruption of cellular metabolism in cancer cells.

Case Studies

Several studies have investigated the biological activities of benzodioxole derivatives:

  • In Vivo Antidiabetic Study : A study involving streptozotocin-induced diabetic mice showed that administration of a related compound reduced blood glucose levels from 252.2 mg dL252.2\text{ mg dL} to 173.8 mg dL173.8\text{ mg dL} after multiple doses .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential without significant side effects .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H and 13C NMR confirm functional groups (e.g., benzodioxole methylenedioxy protons at δ ~5.9–6.0 ppm) and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ at m/z 263.1284 for C14H18O3) .
  • HPLC : Assesses purity by quantifying impurities under reversed-phase conditions .

How can researchers reconcile discrepancies in reported physical properties (e.g., melting points)?

Advanced
Discrepancies may arise from polymorphic forms or residual solvents. Strategies include:

  • Differential Scanning Calorimetry (DSC) : Identifies polymorphs via distinct melting endotherms .
  • Powder XRD : Compares diffraction patterns with single-crystal data to detect phase variations .
  • Controlled Recrystallization : Reproduces conditions (e.g., solvent, cooling rate) to isolate specific polymorphs .

What computational methods model the compound’s electronic and conformational behavior?

Q. Advanced

  • Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Dynamics (MD) Simulations : Analyzes solvent interactions and stability of the benzodioxole ring under varying pH/temperature .
  • Cremer-Pople Analysis : Quantifies ring puckering in heterocyclic systems using Cartesian coordinates from crystallographic data .

How can reaction conditions be optimized to improve synthesis yield?

Q. Advanced

  • Design of Experiments (DoE) : Systematically varies parameters (e.g., temperature, catalyst loading) in the Michael addition step to maximize yield .
  • In Situ Monitoring : Uses FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
  • Byproduct Analysis : LC-MS identifies side products (e.g., over-reduced alcohols), guiding stoichiometric adjustments .

What strategies assess the compound’s solubility for formulation studies?

Q. Basic

  • Hansen Solubility Parameters (HSP) : Predict solubility in organic solvents (e.g., logP ~2.5 suggests moderate lipophilicity) .
  • Gravimetric Analysis : Measures solubility in DMSO, methanol, or aqueous buffers at controlled temperatures .

How does the benzodioxole moiety influence the compound’s chemical stability?

Advanced
The methylenedioxy group enhances electron density, making the aromatic ring susceptible to electrophilic substitution. Stability under oxidative conditions is assessed via:

  • Accelerated Degradation Studies : Exposes the compound to H2O2 or UV light, monitoring decomposition by LC-MS .
  • DFT-Calculated Bond Dissociation Energies (BDEs) : Predicts susceptibility to radical-mediated degradation .

What crystallographic software suites are recommended for refining complex structures?

Q. Advanced

  • SHELX Suite : SHELXL refines structures against high-resolution data, handling twinning and disorder .
  • OLEX2/DIAMOND : Interfaces with SHELX for visualization and Hirshfeld surface analysis .
  • JANA2006 : Resolves pseudosymmetry in challenging datasets .

How can researchers validate the compound’s biological activity in vitro?

Q. Advanced

  • Docking Studies : Models interactions with target proteins (e.g., GABA receptors) using AutoDock Vina .
  • Enzyme Assays : Quantifies inhibitory effects via fluorometric or colorimetric readouts (e.g., CYP450 inhibition) .
  • Metabolic Stability Tests : Uses hepatocyte incubations with LC-MS/MS to measure half-life .

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